molecular formula C14H17ClN2O2 B11160671 1-(3-chlorobenzoyl)-N-methylpiperidine-4-carboxamide

1-(3-chlorobenzoyl)-N-methylpiperidine-4-carboxamide

Cat. No.: B11160671
M. Wt: 280.75 g/mol
InChI Key: KCWPEEXOZPSHNL-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • The synthetic route involves the reaction of N′-(3-chlorobenzoyl)isonicotinohydrazide (a precursor) with iron(III) metal in an ethanol solution under reflux conditions.
    • The resulting complex was characterized using Fourier-transform infrared spectroscopy (FTIR), differential thermal analysis/thermogravimetric analysis (DTA/TGA), and UV-visible spectroscopy.
    • The coordination of iron(III) to the ligand enhances its thermal stability.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions depend on the specific reaction type.
    • Major products formed from these reactions would vary based on the reaction conditions.
  • Scientific Research Applications

      Antituberculosis Activity: Given its structural similarity to isoniazid (an established antituberculosis drug), this compound may exhibit similar effects against tuberculosis.

      Anticancer Potential: Further research could explore its potential as an anticancer agent.

      Other Biological Activities: Investigate its effects in other areas such as anti-inflammatory, analgesic, or antiviral properties.

  • Mechanism of Action

    • The exact mechanism remains to be elucidated.
    • Molecular targets and pathways involved in its biological activity require further investigation.
  • Comparison with Similar Compounds

    • While I couldn’t find direct comparisons, exploring related hydrazide derivatives and their activities could highlight its uniqueness.

    Properties

    Molecular Formula

    C14H17ClN2O2

    Molecular Weight

    280.75 g/mol

    IUPAC Name

    1-(3-chlorobenzoyl)-N-methylpiperidine-4-carboxamide

    InChI

    InChI=1S/C14H17ClN2O2/c1-16-13(18)10-5-7-17(8-6-10)14(19)11-3-2-4-12(15)9-11/h2-4,9-10H,5-8H2,1H3,(H,16,18)

    InChI Key

    KCWPEEXOZPSHNL-UHFFFAOYSA-N

    Canonical SMILES

    CNC(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)Cl

    Origin of Product

    United States

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